Bienvenue dans la boutique en ligne BenchChem!

BMS-191011

BKCa channel specificity retinal arteriole dilation iberiotoxin sensitivity

BMS-191011 (also referred to as BMS-A or compound 8a) is a synthetic small-molecule opener of the large-conductance Ca²⁺-activated potassium (BKCa, KCa1.1, maxi-K) channel. It belongs to the 1,3,4-oxadiazol-2(3H)-one chemical class and was originally developed by Bristol-Myers Squibb as a neuroprotective agent targeting post-stroke sequelae.

Molecular Formula C16H10ClF3N2O3
Molecular Weight 370.71 g/mol
CAS No. 213190-46-6
Cat. No. B7909879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-191011
CAS213190-46-6
Molecular FormulaC16H10ClF3N2O3
Molecular Weight370.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F
InChIInChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2
InChIKeyQKOWACXSXTXRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-191011 (CAS 213190-46-6) – A Selective Large-Conductance Ca²⁺-Activated Potassium (BKCa/Maxi-K) Channel Opener with In Vivo Stroke Validation


BMS-191011 (also referred to as BMS-A or compound 8a) is a synthetic small-molecule opener of the large-conductance Ca²⁺-activated potassium (BKCa, KCa1.1, maxi-K) channel. It belongs to the 1,3,4-oxadiazol-2(3H)-one chemical class and was originally developed by Bristol-Myers Squibb as a neuroprotective agent targeting post-stroke sequelae [1]. The compound demonstrated efficacy in two distinct in vivo stroke models and was nominated as a clinical candidate [1]. BMS-191011 has also shown utility in retinal arteriolar dilation, vascular calcification, and tinnitus models. Its mechanism involves direct activation of BKCa channels, confirmed by sensitivity to the selective blocker iberiotoxin [2].

Why BKCa Channel Openers Cannot Be Substituted Interchangeably: The BMS-191011 Case


Although multiple BKCa channel activators exist (e.g., NS1619, BMS-204352/Maxipost, NS11021), they differ substantially in target engagement specificity, potency, brain penetration, and off-target profiles. BMS-191011 was designed by combining pharmacophoric elements from earlier maxi-K openers, yet its iberiotoxin-sensitive dilation mechanism and higher brain availability distinguish it from NS1619, whose retinal vasodilation is iberiotoxin-insensitive, implying additional non-BKCa targets [1]. Compared with BMS-204352 (Maxipost), BMS-191011 shows superior affinity and specificity for the BK channel without confounding Kv7 activity [2]. Furthermore, BMS-191011's poor aqueous solubility led to the development of a water-soluble deoxycarnitine ester prodrug (11c) specifically tailored for intravenous post-stroke neuroprotection, an optimization that has no counterpart among other BKCa openers [3]. These molecular, pharmacological, and formulation differences make generic interchange of BKCa openers scientifically unsound.

Head-to-Head and Cross-Study Quantitative Differentiation of BMS-191011 from Closest BKCa Channel Opener Comparators


Evidence Item 1: BMS-191011 vs. NS1619 – Iberiotoxin-Sensitive Target Engagement Confirms BKCa-Specific Vasodilation

In a direct head-to-head in vivo study, BMS-191011 (10–100 µg/kg, i.v.) and NS1619 (0.1–1.0 µg/kg, i.v.) both increased the diameter of rat retinal arterioles without altering systemic blood pressure or heart rate. However, intravitreal injection of the BKCa-selective blocker iberiotoxin (20 pmol/eye) significantly diminished the vasodilator response to BMS-191011, but did NOT attenuate the response to NS1619 [1]. This differential iberiotoxin sensitivity demonstrates that BMS-191011 mediates vasodilation specifically through BKCa channel activation, whereas NS1619 engages additional non-BKCa vasodilatory mechanisms.

BKCa channel specificity retinal arteriole dilation iberiotoxin sensitivity

Evidence Item 2: BMS-191011 vs. NS1619 – Potency for BKCa Channel Current Activation

BMS-191011 increases human KCa1.1 (BKCa) channel-mediated potassium current to 126% of control at 1 µM in X. laevis oocytes expressing cloned human KCa1.1 channels [1]. By contrast, NS1619 exhibits an EC₅₀ of approximately 10–30 µM for BKCa channel activation in vascular smooth muscle tissues , indicating that BMS-191011 achieves comparable or greater channel opening at substantially lower concentrations.

BKCa channel electrophysiology Xenopus oocyte current potentiation

Evidence Item 3: BMS-191011 vs. BMS-204352 (Maxipost) – Superior BK Channel Affinity, Specificity, and Brain Availability

BMS-191011 was explicitly selected as a unique BK channel opener for tinnitus studies because it offers higher brain availability and higher affinity and specificity for the BK channel compared with BMS-204352 (Maxipost) [1]. The same study notes that BMS-204352 and its enantiomer have opposing activity at Kv7 (KCNQ) channels, which confounds interpretation of BK-specific effects [1]. BMS-191011, by lacking this Kv7 activity, provides a cleaner pharmacological tool for BK channel research.

BK channel selectivity brain availability Kv7 off-target tinnitus model

Evidence Item 4: BMS-191011 Dual Stroke Model Validation – Neuroprotection in Two Distinct Animal Models Leading to Clinical Candidate Nomination

BMS-191011 demonstrated neuroprotective efficacy in two mechanistically distinct in vivo stroke models: middle cerebral artery occlusion (MCAO) in the spontaneously hypertensive rat (SHR) and a normotensive model of focal stroke [1]. This dual-model validation supported nomination of BMS-191011 as a clinical evaluation candidate for post-stroke neuroprotection [1]. A prodrug of BMS-191011 (deoxycarnitine ester 11c) significantly reduced cortical infarct size at a single dose of 0.1 µg/kg compared with vehicle-treated controls [2]. While other BKCa openers such as BMS-204352 were also evaluated in stroke, BMS-191011's validation in two distinct models (hypertensive and normotensive) provides robust evidence of translational potential.

ischemic stroke MCAO neuroprotection clinical candidate

Evidence Item 5: BMS-191011 Vascular Dilation Without Systemic Cardiovascular Side Effects – Retinal Arteriole Selectivity

Intravenous administration of BMS-191011 (10–100 µg/kg) in anesthetized Wistar rats produced dose-dependent dilation of retinal arterioles without significantly altering systemic blood pressure or heart rate [1]. This localized vascular effect distinguishes BMS-191011 from BKCa openers that produce systemic hypotension, limiting their utility for organ-specific vascular studies. In a separate diabetic retinopathy model, methylglyoxal attenuated BMS-191011-mediated retinal vasodilation but did not affect forskolin-induced vasodilation, further supporting the pathway-specific nature of BMS-191011's vascular action [2].

retinal arteriole dilation vascular selectivity blood pressure heart rate

Evidence Item 6: BMS-191011 in Vascular Calcification – Amelioration in High-Dose Vitamin D₃ Mouse Model Compared with NS1619 and Paxilline

In a high-dose vitamin D₃ mouse model of vascular calcification (VC), administration of BMS-191011 (10 mg·kg⁻¹·d⁻¹) significantly ameliorated calcification [1]. In parallel, NS1619 (20 µM) alleviated calcification in β-glycerophosphate-treated vascular smooth muscle cells (VSMCs) by decreasing calcium content and alkaline phosphatase activity, while the BK channel blocker paxilline (10 µM) exerted opposite effects, confirming pathway involvement [1]. BMS-191011's in vivo efficacy at 10 mg/kg/day in the vitamin D₃ model extends the relevance of BK channel activation to vascular pathology beyond the CNS, a therapeutic dimension not explored for many BKCa openers.

vascular calcification BK channel vitamin D3 model VSMC

BMS-191011: Optimal Application Scenarios Driven by Quantitative Evidence of Target Specificity, Brain Availability, and In Vivo Validation


Cerebral Ischemia and Post-Stroke Neuroprotection Research

Investigators studying neuroprotection in stroke models should prioritize BMS-191011 because it is the only BKCa channel opener validated in two mechanistically distinct in vivo stroke models (MCAO in SHR rat and normotensive focal stroke) and nominated as a clinical candidate [1]. Its water-soluble prodrug (11c) allows intravenous administration and reduces cortical infarct size at 0.1 µg/kg, addressing the poor aqueous solubility of the parent compound [2]. This dual-model validation and prodrug availability provide a degree of translational confidence not available with other BKCa openers.

Retinal Vascular Biology and Diabetic Retinopathy Studies Requiring Organ-Specific Vasodilation

BMS-191011 is uniquely suited for retinal circulation studies because it dilates retinal arterioles in vivo at 10–100 µg/kg i.v. without significantly altering systemic blood pressure or heart rate [1]. Its vasodilation is specifically mediated by BKCa channels, confirmed by iberiotoxin sensitivity, unlike NS1619 whose effects are partially iberiotoxin-insensitive [1]. This selectivity makes BMS-191011 the tool of choice for investigations of retinal blood flow regulation, diabetic retinopathy, and endothelial dysfunction where confounding systemic hemodynamic effects would complicate interpretation.

Central Nervous System BK Channel Pharmacology and Tinnitus Research

For CNS applications, BMS-191011 offers higher brain availability and superior BK channel affinity and specificity compared with BMS-204352 (Maxipost), which exhibits confounding Kv7 channel activity [1]. BMS-191011 has demonstrated efficacy in reducing behavioral manifestations of salicylate-induced tinnitus in mice via both systemic and local inferior colliculus application [1]. Researchers investigating auditory processing disorders or central BK channel function should select BMS-191011 over Maxipost to avoid off-target modulation of KCNQ channels.

Vascular Calcification and Cardiovascular Pathology Models

BMS-191011 has in vivo validation in a vascular calcification model, significantly ameliorating calcification at 10 mg·kg⁻¹·d⁻¹ in high-dose vitamin D₃-treated mice [1]. This extends BK channel activator utility beyond neurobiology into cardiovascular disease. For laboratories exploring BK channel modulation in vascular smooth muscle cell osteogenic differentiation, BMS-191011 complements in vitro tools (NS1619, paxilline) by enabling translation to whole-animal studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-191011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.